![molecular formula C19H12Cl2N2OS2 B292524 3-(2,4-dichlorophenyl)-2-(methylsulfanyl)-6-phenylthieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B292524.png)
3-(2,4-dichlorophenyl)-2-(methylsulfanyl)-6-phenylthieno[2,3-d]pyrimidin-4(3H)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(2,4-dichlorophenyl)-2-(methylsulfanyl)-6-phenylthieno[2,3-d]pyrimidin-4(3H)-one is a chemical compound that has gained significant attention in the scientific community due to its potential in various research applications. This compound is a member of the thieno[2,3-d]pyrimidine family, which is known for its diverse pharmacological properties. In
Wirkmechanismus
The mechanism of action of 3-(2,4-dichlorophenyl)-2-(methylsulfanyl)-6-phenylthieno[2,3-d]pyrimidin-4(3H)-one involves the inhibition of various enzymes and signaling pathways. Studies have shown that this compound inhibits the activity of protein kinase C, which is involved in cell proliferation and survival. Additionally, this compound inhibits the activity of Akt and mTOR, which are involved in cell growth and survival. This compound also inhibits the activity of NF-κB, which is involved in inflammation and cell survival.
Biochemical and Physiological Effects:
Studies have shown that 3-(2,4-dichlorophenyl)-2-(methylsulfanyl)-6-phenylthieno[2,3-d]pyrimidin-4(3H)-one has various biochemical and physiological effects. This compound inhibits the growth of cancer cells by inducing apoptosis. Additionally, this compound inhibits the activity of various enzymes and signaling pathways involved in cell growth and survival. This compound also has anti-inflammatory effects and has shown potential in treating neurological disorders.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using 3-(2,4-dichlorophenyl)-2-(methylsulfanyl)-6-phenylthieno[2,3-d]pyrimidin-4(3H)-one in lab experiments is its potential in cancer research. This compound has shown significant potential in inhibiting the growth of cancer cells and treating drug-resistant cancer cells. Additionally, this compound has anti-inflammatory effects and has shown potential in treating neurological disorders. However, one of the limitations of using this compound in lab experiments is its potential toxicity. Studies have shown that this compound can be toxic at high concentrations, and caution should be exercised when using this compound in lab experiments.
Zukünftige Richtungen
There are several future directions for research involving 3-(2,4-dichlorophenyl)-2-(methylsulfanyl)-6-phenylthieno[2,3-d]pyrimidin-4(3H)-one. One area of research is the development of more efficient synthesis methods to produce this compound. Additionally, further research is needed to understand the mechanism of action of this compound and its potential in treating various diseases. Furthermore, research is needed to explore the potential of this compound in combination with other drugs for cancer treatment. Finally, more studies are needed to evaluate the toxicity of this compound and its potential side effects.
In conclusion, 3-(2,4-dichlorophenyl)-2-(methylsulfanyl)-6-phenylthieno[2,3-d]pyrimidin-4(3H)-one is a chemical compound that has shown significant potential in various scientific research applications. This compound has anti-cancer, anti-inflammatory, and neuroprotective effects. However, caution should be exercised when using this compound in lab experiments due to its potential toxicity. Further research is needed to explore the potential of this compound in various disease treatments and to evaluate its toxicity and potential side effects.
Synthesemethoden
The synthesis of 3-(2,4-dichlorophenyl)-2-(methylsulfanyl)-6-phenylthieno[2,3-d]pyrimidin-4(3H)-one involves a multi-step process. The first step involves the condensation of 2,4-dichlorobenzaldehyde and methylthioacetic acid to form 2-(methylthio)-3-(2,4-dichlorophenyl)acrylic acid. The second step involves the cyclization of the above compound with phenyl isothiocyanate to form 3-(2,4-dichlorophenyl)-2-(methylsulfanyl)-6-phenylthieno[2,3-d]pyrimidin-4(3H)-one. This synthesis method has been optimized to produce high yields of the desired product.
Wissenschaftliche Forschungsanwendungen
3-(2,4-dichlorophenyl)-2-(methylsulfanyl)-6-phenylthieno[2,3-d]pyrimidin-4(3H)-one has shown potential in various scientific research applications. One of the primary applications of this compound is in cancer research. Studies have shown that 3-(2,4-dichlorophenyl)-2-(methylsulfanyl)-6-phenylthieno[2,3-d]pyrimidin-4(3H)-one inhibits the growth of cancer cells by inducing apoptosis. This compound has also shown potential in treating drug-resistant cancer cells. Additionally, this compound has shown potential in treating inflammatory diseases and neurological disorders.
Eigenschaften
Molekularformel |
C19H12Cl2N2OS2 |
|---|---|
Molekulargewicht |
419.3 g/mol |
IUPAC-Name |
3-(2,4-dichlorophenyl)-2-methylsulfanyl-6-phenylthieno[2,3-d]pyrimidin-4-one |
InChI |
InChI=1S/C19H12Cl2N2OS2/c1-25-19-22-17-13(10-16(26-17)11-5-3-2-4-6-11)18(24)23(19)15-8-7-12(20)9-14(15)21/h2-10H,1H3 |
InChI-Schlüssel |
XQBZQOPWYDSUBH-UHFFFAOYSA-N |
SMILES |
CSC1=NC2=C(C=C(S2)C3=CC=CC=C3)C(=O)N1C4=C(C=C(C=C4)Cl)Cl |
Kanonische SMILES |
CSC1=NC2=C(C=C(S2)C3=CC=CC=C3)C(=O)N1C4=C(C=C(C=C4)Cl)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



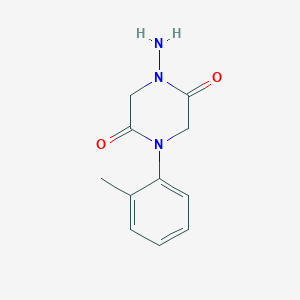
![2-piperidin-1-yl-1H-pyrimido[4,5-d]pyrimidin-5-one](/img/structure/B292443.png)
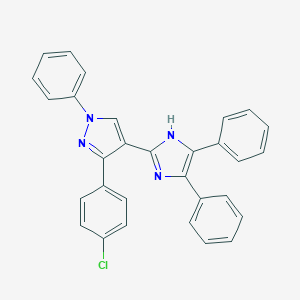

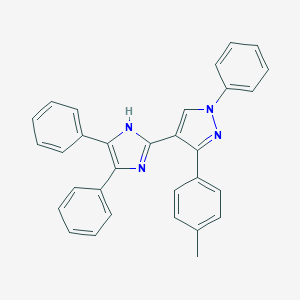

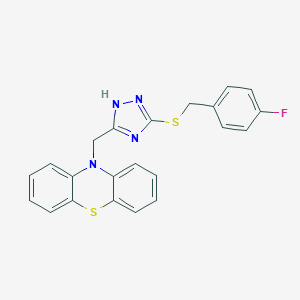
![3-(isopropylsulfanyl)-4-[3-(trifluoromethyl)phenyl]-5-(3,4,5-trimethoxyphenyl)-4H-1,2,4-triazole](/img/structure/B292453.png)
![N-{7-(diethylamino)-2-[(4-fluorobenzyl)sulfanyl]pyrimido[4,5-d]pyrimidin-4-yl}-N-(4-methoxyphenyl)amine](/img/structure/B292455.png)
![N-benzyl-N-{7-(diethylamino)-2-[(4-fluorobenzyl)sulfanyl]pyrimido[4,5-d]pyrimidin-4-yl}amine](/img/structure/B292456.png)
![ethyl (3E)-7-imino-2-oxo-3-(phenylhydrazinylidene)-1H-pyrazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B292458.png)
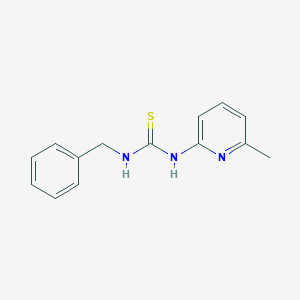
![methyl 7-methyl-3-oxo-2-(2-thienylmethylene)-5-(3,4,5-trimethoxyphenyl)-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B292462.png)
![Ethyl 4-(4-chlorophenyl)-3-oxo-5-prop-2-enylsulfanyl-8-thia-4,6,11-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),5-triene-11-carboxylate](/img/structure/B292463.png)